R 428 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R 428 dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:
Formation of the core structure: This involves the cyclization of specific precursors to form the benzo[2,3]cyclohepta[2,4-d]pyridazin-3-yl core.
Functionalization: The core structure is then functionalized with various substituents, including pyrrolidin-1-yl and triazole groups.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form to enhance solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
R 428 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
R 428 dihydrochloride has a wide range of scientific research applications, including:
Cancer Research: It inhibits Axl expression and breast cancer cell metastasis, blocks lysosomal acidification, and induces apoptosis in cancer cells.
Stem Cell Research: It induces beta cell maturation from human induced pluripotent stem cells.
Differentiation Studies: It inhibits preadipocyte differentiation into mature adipocytes.
Pharmacological Studies: It is used to study the role of Axl in various cellular processes, including cell survival, proliferation, adhesion, and migration.
Mechanism of Action
R 428 dihydrochloride exerts its effects by selectively inhibiting the Axl receptor tyrosine kinase. This inhibition blocks Axl-dependent events, including Akt phosphorylation, breast cancer cell invasion, and proinflammatory cytokine production. The compound exhibits over 100-fold selectivity for Axl over other receptors such as the insulin receptor, epidermal growth factor receptor, and platelet-derived growth factor receptor β . The molecular targets and pathways involved include the phosphoinositide 3-kinase–Akt pathway, extracellular signal-regulated kinase, and p38 mitogen-activated protein kinase cascades .
Comparison with Similar Compounds
R 428 dihydrochloride is unique in its high selectivity and potency as an Axl inhibitor. Similar compounds include:
BGB324: Another selective Axl inhibitor with similar properties but different pharmacokinetic profiles.
Gilteritinib: A multi-kinase inhibitor that targets Axl among other kinases but with less selectivity.
Cabozantinib: An inhibitor of multiple receptor tyrosine kinases, including Axl, but with broader activity.
This compound stands out due to its high selectivity for Axl and its effectiveness in preclinical models of cancer metastasis .
Properties
CAS No. |
2108833-51-6 |
---|---|
Molecular Formula |
C30H36Cl2N8 |
Molecular Weight |
579.6 g/mol |
IUPAC Name |
1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-(7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)-1,2,4-triazole-3,5-diamine;dihydrochloride |
InChI |
InChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H |
InChI Key |
KNUMGBTVVFIGFU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |
Canonical SMILES |
C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.